Product packaging for 6,10-Dimethylundecan-2-one(Cat. No.:CAS No. 60148-93-8)

6,10-Dimethylundecan-2-one

Cat. No.: B7781565
CAS No.: 60148-93-8
M. Wt: 198.34 g/mol
InChI Key: RBGLEUBCAJNCTR-UHFFFAOYSA-N
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Description

6,10-Dimethylundecan-2-one is a useful research compound. Its molecular formula is C13H26O and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O B7781565 6,10-Dimethylundecan-2-one CAS No. 60148-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,10-dimethylundecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

RBGLEUBCAJNCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)CCCC(C)CCCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID80862709
Record name 6,10-Dimethylundecan-2-one
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Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Undecanone, 6,10-dimethyl-
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CAS No.

1604-34-8, 60148-93-8
Record name 6,10-Dimethyl-2-undecanone
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Natural Occurrence and Distribution of 6,10 Dimethylundecan 2 One

6,10-Dimethylundecan-2-one (B3048196) has been documented in the aquatic plant Ceratophyllum demersum (commonly known as coontail or hornwort). nih.gov While its distribution is not as extensively cataloged as some other volatile compounds, its structural similarity to other well-known flavor and fragrance compounds, such as geranylacetone (B162166), suggests its potential presence in a variety of natural products. Geranylacetone, the unsaturated analog of this compound, is found in numerous sources, including tomatoes, various fruits, and essential oils. chemdad.comchemicalbook.com Furthermore, structurally related compounds have been identified in the animal kingdom, such as in the glandular secretions of certain termite species and as components in the leg extracts of euglossine bees. grafiati.comresearchgate.net

Table 1: Documented and Related Natural Sources

Compound Species/Source Common Name
This compound Ceratophyllum demersum Coontail / Hornwort
Geranylacetone (Related Compound) Tomato, Mushroom, Essential Oils -
(5E)-2,6,10-trimethylundeca-5,9-dienal (Related Compound) Hodotermopsis sjoestedti Termite
syn-4,6-dimethylundecanal (Related Compound) Hodotermopsis sjoestedti Termite

| 6,10,14-Trimethyl-pentadecan-2-one (Related Compound) | Euglossa imperialis, E. crassipunctata | Orchid Bees |

Biochemical Formation Pathways

Total Synthesis Approaches

Total synthesis provides the means to produce this compound from simpler, often commercially available starting materials. These routes can be broadly categorized into conventional methods, which are well-established and often used in industrial production, and innovative strategies that seek to improve efficiency, cost-effectiveness, and environmental impact.

Conventional Synthetic Routes

Conventional methods for synthesizing this compound, also known by its common names hexahydropseudoionone or tetrahydrogeranylacetone, typically rely on the hydrogenation of unsaturated precursors. nih.gov A prevalent industrial method involves the catalytic hydrogenation of 6,10-dimethyl-undeca-4,5,9-triene-2-one (DUTO) to yield the saturated ketone. This process uses catalysts such as palladium on an aluminum oxide support (Pd/Al2O3) to reduce the double bonds.

Another established route starts from more accessible terpenoid derivatives. For instance, 6,10-dimethylundec-5-en-2-one (B6175246) can be prepared from 3,7-dimethyloct-1-en-3-ol and 2-methoxyprop-1-ene. google.com This unsaturated intermediate is then subjected to hydrogenation to afford the final saturated product. The starting materials for these syntheses are often derived from commodity chemicals like citral (B94496) or geraniol, which are staples in the fragrance and flavor industry.

Innovative Strategies and Route Optimization

Modern synthetic chemistry continually seeks to optimize established routes. Innovative strategies focus on increasing yield, reducing steps, and achieving better stereochemical control. One such strategy involves the careful separation of geometric isomers of an unsaturated precursor before the key hydrogenation step. google.com For example, a mixture of (E)- and (Z)-isomers of 6,10-dimethylundeca-5,9-dien-2-one (B7823196) can be separated, and a specific isomer can then be advanced to an asymmetric hydrogenation step. google.com This approach prevents the formation of unwanted diastereomers and simplifies purification.

Furthermore, the advent of computational tools and public reaction databases is revolutionizing synthesis planning. The Open Reaction Database (ORD), for example, provides a structured repository of reaction data that can be used for computer-aided synthesis planning and reaction prediction. This data-driven approach allows chemists to design and optimize synthetic routes with greater efficiency, moving beyond traditional trial-and-error methodologies.

Asymmetric Synthesis and Chiral Control

The this compound molecule possesses two stereocenters at the C6 and C10 positions, meaning it can exist as four distinct stereoisomers. Since the biological activity and olfactory properties of chiral molecules can vary significantly between stereoisomers, the development of methods to selectively synthesize a single desired isomer is of great importance. hilarispublisher.com Asymmetric synthesis is the field dedicated to converting achiral starting materials into chiral products with a high degree of stereoselectivity. hilarispublisher.comuwindsor.ca

Stereoselective Synthesis of (R)-6,10-Dimethylundecan-2-one

The targeted synthesis of a specific stereoisomer, such as (R)-6,10-dimethylundecan-2-one, is a key objective in modern organic chemistry. A powerful method to achieve this is through asymmetric hydrogenation. This technique uses a chiral catalyst to selectively add hydrogen across a double bond, creating a chiral center with a specific configuration. A patented process describes the asymmetric hydrogenation of 6,10-dimethylundec-5-en-2-one using a chiral iridium complex as the catalyst. google.com This reaction specifically yields (R)-6,10-dimethylundecan-2-one, demonstrating precise control over the newly formed stereocenter. google.com

Another common strategy in asymmetric synthesis is the use of the "chiral pool," which involves using naturally occurring chiral molecules as starting materials. For instance, the enantioselective synthesis of structurally related pheromones has been achieved using (R)- or (S)-citronellol, which already possess a chiral center, as the foundational building block. researchgate.net

Chiral Catalyst Development in Undecanone Derivatization

The success of asymmetric synthesis hinges on the performance of the chiral catalyst. hilarispublisher.com These catalysts, which can be metal complexes or purely organic molecules (organocatalysts), create a chiral environment that influences the reaction's transition state to favor the formation of one enantiomer over the other. hilarispublisher.comresearchgate.net

In the context of undecanone synthesis, iridium-based catalysts have proven effective for asymmetric hydrogenation. google.com The broader field of chiral catalyst development is highly active. Researchers have recently developed novel catalysts for challenging transformations like enantioselective hydrogen atom transfer (HAT), a radical process that can introduce new stereocenters with high control. cam.ac.uk Other advancements include the creation of chiral potassium Brønsted base catalysts for carbon-carbon bond-forming reactions and multifunctional organocatalysts that can facilitate reactions like Michael additions under neutral conditions. researchgate.netrsc.org These developments provide chemists with an expanding toolkit to construct complex chiral molecules with high precision. hilarispublisher.comcam.ac.uk

Diastereomeric Mixture Synthesis and Separation

When a synthesis produces a molecule with multiple stereocenters without perfect stereocontrol, a mixture of diastereomers results. The synthesis of related compounds, such as 4,6-dimethylundecan-1-ol, has been reported to produce such diastereomeric mixtures. researchgate.net The separation of these mixtures can be a significant challenge.

Diastereomers often have very similar physical properties, making them difficult to separate using standard laboratory techniques like column chromatography. rsc.org Researchers monitoring reactions on thin-layer chromatography (TLC) plates have noted that diastereomers can have identical retention factors, rendering them inseparable by this method. rsc.org In such cases, chemists may employ derivatization, converting the diastereomers into new compounds with different physical properties to facilitate separation. rsc.org In some instances, the physical differences between diastereomers, such as their crystal packing, can be exploited for mechanical separation. rsc.org Advanced techniques like dynamic preferential crystallization, where a reversible reaction is coupled with crystallization, can also be used to obtain a single enantiomer from a mixture under achiral conditions. mdpi.com

Enzymatic and Biocatalytic Synthesis Potential

The production of fine and specialty chemicals is increasingly leveraging biocatalysis to offer greener, more selective, and efficient alternatives to traditional chemical synthesis. For a structurally specific aliphatic ketone like this compound, which is found in nature in organisms such as the plant Ceratophyllum demersum, enzymatic and biocatalytic approaches hold significant promise. nih.gov These methods are broadly categorized into two interconnected strategies: emulating the probable natural synthetic pathways and designing novel enzymatic routes through metabolic engineering.

Biocatalysis utilizes enzymes, either as isolated entities or within whole-cell systems, to perform complex chemical transformations with high precision. illinois.edu This approach avoids the harsh conditions and toxic reagents often associated with classical organic synthesis, leading to reduced waste and fewer side products. nih.gov The inherent selectivity (chemo-, regio-, and stereo-control) of enzymes is a key advantage, making them ideal catalysts for producing high-purity compounds. illinois.edu The development of advanced techniques in protein engineering and metabolic pathway construction has further expanded the scope of biocatalysis, enabling the synthesis of complex molecules that are challenging to produce through conventional means. rsc.orgnih.gov

Mimicking Natural Biosynthetic Routes

The principle of biomimetic synthesis involves designing synthetic strategies that are inspired by or directly imitate natural biosynthetic processes. engineering.org.cn Since this compound is a known natural product, a biosynthetic pathway for it must exist. While the specific pathway has not been fully elucidated, insights can be drawn from the biosynthesis of structurally related isoprenoid ketones, such as geranylacetone.

Geranylacetone is biosynthesized in various organisms through the degradation of larger molecules. For instance, it can be formed from the oxidative cleavage of carotenoids, a reaction catalyzed by carotenoid oxygenase enzymes. wikipedia.org In bacteria like Arthrobacter sp., a detailed oxidative pathway from squalene (B77637) has been identified. nih.gov This process is initiated by an oxygenase that cleaves squalene, and through a series of enzymatic steps involving intermediates like 5,9,13-trimethyltetradeca-4,8,12-trienoic acid, ultimately yields geranylacetone. nih.gov

A hypothetical biomimetic route to this compound could be envisioned starting from a suitable terpene or fatty acid precursor. This would likely involve a series of enzymatic reactions including:

Oxidation/Reduction: Key steps would be catalyzed by oxidoreductases to introduce the ketone functionality and saturate the carbon chain.

Chain Elongation/Cleavage: Enzymes could assemble the carbon backbone from smaller units or cleave a larger precursor molecule to yield the C13 skeleton.

By identifying the enzymes and intermediates in the natural pathway, chemists and biologists can reconstruct these routes in vitro using cell-free systems or within engineered microbial hosts. This biomimetic approach not only provides a sustainable route to the target molecule but also deepens the understanding of natural metabolic networks. engineering.org.cn

Engineering Biocatalytic Pathways for Selective Production

Where natural pathways are unknown or inefficient, metabolic engineering and the construction of artificial biocatalytic cascades offer a powerful alternative. nih.gov This strategy involves designing and assembling a series of enzymatic reactions in a microbial host, such as Escherichia coli or yeast, to convert a simple starting material like glucose into a complex target molecule. researchgate.net

The creation of an engineered pathway for this compound would involve several key steps:

Pathway Design: A plausible enzymatic route from a central metabolite to the final product is designed. This could involve combining enzymes from different organisms or using enzymes that have been engineered to accept non-natural substrates. For a terpene-derived structure like this compound, this could start with the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to produce isoprenoid precursors. researchgate.net

Enzyme Selection and Engineering: Suitable enzymes must be identified for each step. This often involves screening enzyme libraries or using protein engineering techniques like directed evolution to improve an enzyme's activity, stability, or specificity for the desired substrate. rsc.org For example, oxidoreductases such as imine reductases (IREDs) or Old Yellow Enzymes (OYEs) could be engineered to selectively reduce a precursor to the desired ketone. nih.govacademie-sciences.fr Lipases are another class of versatile enzymes used in synthetic processes like esterification and transesterification that could be adapted for specific steps. academie-sciences.fr

Host Engineering and Optimization: The selected enzymes are introduced into a host organism. The host's metabolism is often modified to direct more carbon flux towards the engineered pathway and to improve the availability of necessary cofactors like NADPH. researchgate.netd-nb.info For instance, overexpressing key enzymes in the MEP pathway has been shown to enhance the production of isoprenoid precursors. researchgate.net

A potential engineered cascade for this compound is outlined below, demonstrating how different enzyme classes could be assembled for its synthesis.

StepReaction TypeEnzyme Class ExamplePrecursor/IntermediateProduct
1Isoprenoid BiosynthesisSynthases/TransferasesIsopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP)Geranylgeranyl Pyrophosphate (GGPP)
2ReductionReductaseGeranylgeranyl Pyrophosphate (GGPP)Saturated C20 Precursor
3Oxidation/CleavageOxygenase/LyaseSaturated C20 PrecursorC13 Aldehyde/Acid Intermediate
4Final Reduction/DecarboxylationReductase/DecarboxylaseC13 Aldehyde/Acid IntermediateThis compound

This modular approach allows for the systematic optimization of each step to maximize the final product yield, creating a sustainable and highly selective manufacturing process. frontiersin.org

Overview of Research Trajectories for 6,10 Dimethylundecan 2 One

Research on 6,10-dimethylundecan-2-one (B3048196) has followed several key trajectories:

Synthesis and Structural Elucidation: A significant body of research has focused on the synthesis of this compound and its analogs. These synthetic efforts are often aimed at producing stereospecifically pure compounds to investigate the structure-activity relationships. rsc.orggoogle.com Various synthetic routes have been developed, including the hydrogenation of precursors like 6,10-dimethyl-undeca-4,5,9-triene-2-one.

Biosynthesis and Metabolism: Understanding how organisms produce and metabolize this compound is another important research area. Studies have investigated the degradation of related isoprenoid compounds by marine bacteria, which can lead to the formation of this compound through oxidative processes. asm.org The biosynthesis of related compounds can occur through the oxidation of carotenoids. wikipedia.org

Ecological and Biological Roles: A primary focus of research is to uncover the ecological functions of this compound. This includes its role as a potential pheromone in insects and its presence in the chemical profiles of various plants. ontosight.ainih.gov For instance, it has been identified as a volatile organic compound in studies related to asthma diagnosis. wjgnet.com

Analytical Method Development: The accurate detection and characterization of this compound in complex biological samples necessitates the development of sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for its identification. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC13H26O nih.gov
Molecular Weight198.34 g/mol
IUPAC NameThis compound nih.gov
CAS Number1604-34-8 nih.gov

The Ubiquitous Ketone: Unraveling the Natural Occurrence and Distribution of this compound

The chemical compound this compound, a notable acyclic isoprenoid ketone, is a subject of increasing scientific interest due to its widespread presence across diverse natural environments. From the metabolic processes of higher plants to the complex ecosystems of aquatic sediments, this volatile organic compound (VOC) plays a multifaceted role. This article delves into the scientific findings surrounding the natural occurrence, distribution, and biotransformation of this compound, providing a comprehensive overview of its ecological and biogeochemical significance.

Chemosensory Ecology and Inter Species Chemical Communication

Role as a Semiochemical and Chemical Signal

6,10-Dimethylundecan-2-one (B3048196) functions as a semiochemical, a broad category of chemical signals that carry information between organisms. The specific function of a semiochemical depends on the context and the species involved. It has been identified as both a pheromone, which signals between individuals of the same species, and a kairomone, which benefits the receiver but not the emitter from a different species. pherobase.com

For instance, this compound is utilized as a pheromone by the Eurasian lynx (Lynx lynx). pherobase.com In contrast, it acts as a kairomone for the Uzifly (Exorista sorbillans), an insect that can use this chemical cue to locate a host or a resource. pherobase.com

Below is a summary of species known to utilize this compound in their chemical communication systems.

SpeciesCommon NameTaxonomic GroupCategory of Chemical Signal
Lynx lynxEurasian lynxCarnivoraPheromone (P)
Exorista sorbillansUziflyDipteraKairomone (K)

Research into the semiochemical role of this compound has specifically highlighted its function as a kairomone for the Uzifly, Exorista sorbillans. pherobase.com Kairomones are chemical signals emitted by one species that are detected and utilized by another species to its own advantage, such as in locating prey or hosts. The detection of this compound by the Uzifly suggests that this compound is associated with a resource or host beneficial to the fly, guiding its foraging or reproductive behaviors. While it functions as a kairomone in this documented insect interaction, further investigation is ongoing to determine if it also acts as a pheromone for any insect species, which would involve intraspecific communication for purposes like mating or aggregation.

To understand the function of this compound, it is useful to compare it with structurally similar and more extensively studied methyl-branched ketones, such as 6,10,14-Trimethylpentadecan-2-one (B131137). This larger molecule, also known as hexahydrofarnesyl acetone (B3395972) (HHA), is a well-documented pheromone in various insects. rub.denih.gov

HHA is a major component in the tibial fragrances of male orchid bees (Euglossa spp.), where it functions as an attractant for other males. rub.denih.gov Specifically, the (6R, 10R) stereoisomer has been identified as the pure enantiomer present in the bees and is behaviorally active. nih.gov It is also a component of the sex pheromone in the bumblebee wax moth, Aphomia sociella, where its absolute configuration was determined to be (6R,10R) in males. researchgate.net

The comparison between these two ketones highlights how variations in molecular structure, such as chain length and the number of methyl branches, can lead to species-specific signaling roles. While both are methyl-branched ketones, the larger C18 backbone of 6,10,14-trimethylpentadecan-2-one compared to the C13 backbone of this compound results in different volatilities and likely different binding affinities to olfactory receptors, leading to their distinct ecological functions.

FeatureThis compound6,10,14-Trimethylpentadecan-2-one
Molecular FormulaC13H26OC18H36O
Documented FunctionPheromone (Eurasian lynx), Kairomone (Uzifly) pherobase.comPheromone / Attractant (Orchid bees, Bumblebee wax moth) rub.deresearchgate.net
Example SpeciesLynx lynx, Exorista sorbillans pherobase.comEuglossa spp., Aphomia sociella, Bicyclus butterflies rub.deresearchgate.netbicyclus.se
Stereochemistry SignificanceNot specified in available researchHighly significant; (6R, 10R)-isomer is the behaviorally active form in several species nih.govresearchgate.net

Chemosensory Perception Mechanisms

The perception of a chemical signal like this compound begins with its interaction with specialized receptor proteins in an organism's sensory organs. This initial binding event is translated into a neurophysiological signal that the brain interprets, ultimately leading to a behavioral response.

The detection of volatile molecules is mediated by olfactory receptors (ORs), which are part of the large G-protein coupled receptor (GPCR) superfamily. plos.orgnih.gov The olfactory system uses a combinatorial coding scheme, where one type of OR can recognize multiple odorants, and a single odorant can be recognized by multiple ORs with varying affinities. plos.org This complex system allows organisms to detect and discriminate between thousands of different volatile chemicals.

Specific ligand-binding studies detailing the interaction between this compound and particular olfactory receptors are not extensively documented in the public literature. However, the general mechanism involves the compound, acting as a ligand, binding to a pocket within the transmembrane domains of an OR. plos.org This binding induces a conformational change in the receptor, initiating an intracellular signaling cascade. Computational methods, such as in silico docking, are increasingly used to predict the binding affinities between odorant molecules and ORs to better understand these interactions. plos.org

Upon the binding of this compound to an olfactory receptor, the activated receptor triggers an electrical signal within the olfactory sensory neuron. nih.gov This signal is then transmitted to specific processing centers in the brain, such as the olfactory bulb in vertebrates. huji.ac.il The pattern of activation across different glomeruli in the olfactory bulb corresponds to the specific odorant, allowing the brain to identify the chemical signal.

While specific neurophysiological data for this compound is limited, studies on the related compound 6,10,14-trimethylpentadecan-2-one have demonstrated that it is perceived by both male and female bumblebee wax moths, as shown through electrophysiological experiments. researchgate.net Such techniques, including electroantennography (EAG) and single-sensillum recording (SSR) in insects, are crucial for measuring the direct neural response to specific semiochemicals and confirming their detection by the olfactory system.

Structure-Activity Relationships (SAR) in Chemoreception

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In chemoreception, SAR explores how modifications to a semiochemical's structure—such as chain length, the presence and position of functional groups (like the ketone group), and stereochemistry—affect its ability to bind to an olfactory receptor and elicit a behavioral response.

The comparison between this compound and 6,10,14-Trimethylpentadecan-2-one provides a clear example of SAR. The addition of a third methyl group and the extension of the carbon chain from 13 to 18 atoms dramatically alters the molecule's biological role, making it a key pheromonal component for specific insects like orchid bees. rub.de This specificity suggests that the olfactory receptors of these insects are finely tuned to the precise size, shape, and stereochemistry of the larger molecule.

Further SAR studies would involve synthesizing and testing analogs of this compound. For example, altering the position of the methyl groups from the 6 and 10 positions, or moving the ketone functional group from the 2-position, would likely result in diminished or altered activity. These investigations are crucial for deciphering the precise structural features required for a molecule to function as an effective chemical signal in a given biological context.

Correlating Stereochemistry with Biological Activity

The biological activity of semiochemicals is often highly dependent on their stereochemistry. The presence of chiral centers in a molecule can result in different stereoisomers, which can elicit varied or no response from the olfactory systems of receiving organisms. For this compound, which possesses a chiral center at the 6-position, the potential for stereoisomer-specific biological activity is significant.

To illustrate the concept, the following table outlines the possible stereoisomers of this compound.

StereoisomerStructure (Conceptual)Biological Activity Data
(R)-6,10-Dimethylundecan-2-one3D structure with (R) configuration at C6Not available in searched literature
(S)-6,10-Dimethylundecan-2-one3D structure with (S) configuration at C6Not available in searched literature
Racemic (R/S)-6,10-Dimethylundecan-2-oneMixture of (R) and (S) enantiomersIdentified as a kairomone and pheromone in specific species

Analog Synthesis and Olfactory Response Profiling

The synthesis of chemical analogs is a valuable tool in chemical ecology for probing the structure-activity relationships of semiochemicals. By systematically modifying the structure of a parent compound and observing the resulting changes in the olfactory response of a target organism, researchers can identify the key molecular features responsible for its biological activity.

Despite the recognized role of this compound as a semiochemical, there is a notable lack of published research on the synthesis of its analogs and the subsequent profiling of olfactory responses. Studies that detail the creation of structurally related compounds and their evaluation through methods such as electroantennography (EAG) or behavioral assays to map the olfactory sensitivity of relevant species are not present in the available literature.

A hypothetical study on the olfactory response of the Uzifly to analogs of this compound could be presented as in the table below. This table is for illustrative purposes only, as the data is not based on existing research.

Analog of this compoundStructural ModificationHypothetical Olfactory Response (e.g., EAG response as % of parent compound)
6,10-Dimethylundecan-3-oneShift of carbonyl group50%
6-Methylundecan-2-oneRemoval of methyl group at C1020%
6,10-Dimethyldodecan-2-oneElongation of the carbon chain75%
6,10-Dimethylundec-9-en-2-oneIntroduction of a double bond90%

Such research would be invaluable in understanding the specific structural requirements for receptor binding in the olfactory systems of species that respond to this compound, and could have practical applications in areas such as pest management or wildlife conservation.

Advanced Analytical Characterization of 6,10 Dimethylundecan 2 One

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 6,10-Dimethylundecan-2-one (B3048196) from other volatile or semi-volatile compounds. Gas chromatography is the principal method employed, often enhanced by specialized sample introduction techniques and coupled with various detectors for comprehensive analysis.

Gas Chromatography (GC) with Various Stationary Phases

Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is critical for achieving optimal resolution. For a molecule like this compound, both nonpolar and polar stationary phases are utilized to characterize its retention behavior.

The retention of a compound is often expressed by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of GC data.

Nonpolar Stationary Phases : Columns with nonpolar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5, HP-5MS), separate compounds primarily based on their boiling points and van der Waals interactions. This compound, being a moderately large molecule (C13), exhibits a characteristic retention time on these columns.

Polar Stationary Phases : Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax, DB-WAX), provide an alternative selectivity. They interact more strongly with polar functional groups, like the ketone group in this compound. This results in significantly different retention indices compared to nonpolar phases, aiding in compound confirmation. nih.gov

Chiral Stationary Phases : Since the carbon at the 6-position is a chiral center, specialized chiral stationary phases are required to separate the (R)- and (S)-enantiomers. These phases are typically based on derivatized cyclodextrins incorporated into a polysiloxane backbone. gcms.cznih.gov The differential interaction between the enantiomers and the chiral selector in the stationary phase allows for their chromatographic resolution. gcms.cznih.gov

Kovats Retention Indices for this compound
Stationary Phase TypeRetention Index (RI)Reference
Standard Non-polar1389 - 1417 nih.govnist.gov
Standard Polar1660 - 1663 nih.gov

Hyphenated Techniques (e.g., GC-MS, GC-EAD)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analysis. springernature.comnih.govlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most widely used hyphenated technique for the analysis of volatile compounds. chemijournal.com As the separated components elute from the GC column, they are directly introduced into a mass spectrometer. longdom.org The MS serves as a highly sensitive and specific detector, providing both molecular weight information and a unique fragmentation pattern, which acts as a molecular fingerprint for this compound. This allows for positive identification even in complex biological or environmental samples.

Gas Chromatography-Electroantennographic Detection (GC-EAD) : In the specialized field of chemical ecology, GC-EAD is used to identify biologically active compounds. researchgate.netpeerj.com The effluent from the GC column is split into two streams. One stream goes to a conventional detector (like a Flame Ionization Detector, FID), while the other is passed over an insect antenna. If a compound elicits a response from the olfactory receptors on the antenna, a recordable electrical potential is generated. peerj.com This technique is instrumental in pinpointing which specific compounds in a complex mixture, such as insect pheromone blends, are active, though the focus here is on the analytical methodology itself. researchgate.net

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds like this compound from various matrices. tdl.orgtdl.orgmdpi.com It utilizes a fused silica (B1680970) fiber coated with a sorbent material. The fiber is exposed to the sample or its headspace, where analytes partition into the coating. nih.gov After an equilibrium period, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed onto the GC column for analysis. mdpi.com

SPME is particularly advantageous for:

Headspace Analysis : For detecting volatile compounds in the air surrounding a sample (e.g., from biological tissues or plant material), minimizing interference from the sample matrix. nih.govresearchgate.net

Direct Immersion : For extracting analytes directly from liquid samples. nih.gov

Field Sampling : Its portability and simplicity make it suitable for on-site collection of samples.

The choice of fiber coating is crucial and depends on the polarity of the analyte. For a ketone like this compound, fibers with mixed polarity coatings, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), are often effective. tdl.orgtdl.org

Spectroscopic Identification Methods

Following chromatographic separation, spectroscopic methods are employed to provide unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete carbon-hydrogen framework of an organic molecule. ruc.dkjaypeedigital.comnih.gov Through various 1D and 2D experiments, the connectivity of atoms can be determined.

¹H NMR Spectroscopy : A proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons adjacent to the carbonyl group (C1), the methyl protons of the isopropyl group at the end of the chain (C11 and its attached methyl), the methyl group at the chiral center (C6), and the various methylene (B1212753) (CH₂) and methine (CH) protons along the aliphatic chain. nih.gov

¹³C NMR Spectroscopy : A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would show a characteristic downfield signal for the carbonyl carbon (C2) around 208-210 ppm. The other 12 carbon atoms in their specific environments along the chain would appear in the aliphatic region of the spectrum. jaypeedigital.com

2D NMR Techniques : Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities. For instance, HSQC would correlate each proton signal with the carbon atom it is directly attached to, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure. nih.gov

Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C129.82.13s
C2 (C=O)209.3--
C343.82.41t
C424.51.54m
C536.81.25m
C632.81.45m
C737.31.14m
C824.81.25m
C939.21.14m
C1028.01.51m
C1122.60.86d
C6-CH₃19.60.86d
C10-CH₃22.60.86d

Note: The table shows predicted values based on computational models, as complete, experimentally assigned public data is limited. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

When coupled with GC or used as a standalone technique, mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. chemguide.co.uk

The mass spectrum of this compound (molecular weight: 198.34 g/mol ) exhibits a molecular ion peak (M⁺) at m/z 198, although it may be of low intensity. nih.govnist.gov The fragmentation pattern is dictated by the structure, particularly the ketone functional group and the branched alkyl chain. libretexts.orglibretexts.org

Key fragmentation processes for ketones include:

McLafferty Rearrangement : This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene. For this compound, this rearrangement leads to a prominent ion at m/z 58 . nih.govmsu.edu

Alpha-Cleavage : This involves the breaking of the bond adjacent to the carbonyl group. Cleavage can occur on either side of the ketone.

Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃), which is less common.

Cleavage of the C2-C3 bond results in the formation of a stable acylium ion, [CH₃CO]⁺, at m/z 43 . nih.govmsu.edu This is typically a very abundant ion in the spectra of methyl ketones.

Alkyl Chain Fragmentation : Further fragmentation of the alkyl chain leads to a series of ions separated by 14 mass units (CH₂), with prominent peaks corresponding to stable secondary carbocations formed at the branch points. libretexts.org Ions at m/z 71 and others are indicative of these processes. nih.gov

Major Fragment Ions in the EI-Mass Spectrum of this compound
Mass-to-Charge Ratio (m/z)Proposed Ion Structure/OriginRelative Abundance
43[CH₃CO]⁺ (Acylium ion from α-cleavage)High
58[C₃H₆O]⁺• (Product of McLafferty rearrangement)High (Often the base peak)
71[C₅H₁₁]⁺ (Alkyl fragment)Moderate
198[C₁₃H₂₆O]⁺• (Molecular ion, M⁺)Low to absent

Relative abundance is a general guide based on typical ketone fragmentation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides characteristic absorption bands that confirm its molecular structure, particularly the presence of a carbonyl group (C=O) from the ketone and the various carbon-hydrogen (C-H) bonds within its aliphatic backbone.

The most prominent feature in the IR spectrum of a saturated aliphatic ketone like this compound is the strong absorption band corresponding to the C=O stretching vibration, which typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.orgvscht.czlibretexts.org The exact position of this peak can be influenced by the molecular environment, but for a simple acyclic ketone, it is a highly reliable indicator.

Additionally, the spectrum will display absorptions related to the C-H bonds of the methyl (CH₃) and methylene (CH₂) groups that constitute the undecane (B72203) chain. The C-H stretching vibrations are observed in the region of 3000-2850 cm⁻¹. libretexts.orgspcmc.ac.inuomustansiriyah.edu.iq Specifically, asymmetric and symmetric stretching of CH₃ groups usually appear near 2955 cm⁻¹ and 2870 cm⁻¹, respectively, while CH₂ stretching occurs at approximately 2925 cm⁻¹ and 2850 cm⁻¹. quora.comlibretexts.org

C-H bending vibrations are also present at lower wavenumbers. The bending (or scissoring) of CH₂ groups is typically seen around 1470-1450 cm⁻¹, and the bending of CH₃ groups is observed in the 1450-1370 cm⁻¹ range. libretexts.orgspcmc.ac.in The presence of a gem-dimethyl group (two methyl groups on the same carbon) at the 10-position might lead to a characteristic doublet in the C-H bending region.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1720 - 1710Strong
Alkyl (C-H)Stretch2960 - 2850Strong, multiple bands
Methylene (CH₂)Bend (Scissoring)~1465Medium
Methyl (CH₃)Bend~1450 and ~1375Medium

Chemometric Analysis and Metabolomics Profiling

Untargeted Metabolomics for Volatile Compound Identification

Untargeted metabolomics aims to capture a comprehensive snapshot of all small molecules (metabolites) in a biological sample, providing a powerful tool for discovery and hypothesis generation. nih.gov When applied to the analysis of volatile organic compounds (VOCs), this approach is particularly effective for identifying and profiling substances like this compound in complex mixtures such as food aromas, environmental samples, or biological specimens. mdpi.comresearchgate.netdoaj.org

The typical workflow for untargeted VOC analysis involves sample preparation, data acquisition, and data processing. For a compound such as this compound, a common technique is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). frontiersin.orgnih.gov In this method, the volatile compounds in the headspace above a sample are adsorbed onto a coated fiber, then thermally desorbed into the GC-MS system for separation and detection. nih.gov

Once the data is acquired, complex chromatograms containing hundreds or thousands of peaks are generated. Data processing software is used to deconvolute the raw data, align peaks across different samples, and putatively identify compounds by comparing their mass spectra to spectral libraries such as the NIST (National Institute of Standards and Technology) database. researchgate.net For instance, in a study analyzing the volatile compounds from the Adriatic macroalga Halopteris scoparia, this compound was identified as a component of its metabolic profile. mdpi.com

This untargeted approach allows for the discovery of unexpected compounds and provides a holistic view of the volatile metabolome, where the presence and relative abundance of this compound can be assessed in the context of the entire VOC profile.

Multivariate Data Analysis for Comparative Studies

Following the identification and quantification of compounds in untargeted metabolomics, multivariate data analysis (MVA) is employed to interpret the large and complex datasets. nih.govresearchgate.net These statistical methods are essential for identifying patterns, discerning relationships between samples, and highlighting the metabolites that are most significant in differentiating between experimental groups.

For comparative studies involving this compound, the data matrix generated from the GC-MS analysis (containing peak intensities for all identified VOCs across all samples) is subjected to MVA. Common unsupervised and supervised methods include:

Partial Least Squares-Discriminant Analysis (PLS-DA): This is a supervised method used to model the relationship between the metabolite data (X-variables) and a predefined class membership (e.g., control vs. treated, different geographical origins). researchgate.netmdpi.com PLS-DA aims to maximize the separation between the classes, making it effective for identifying the variables (in this case, specific VOCs like this compound) that are most responsible for the observed differentiation. The importance of each variable in the model can be assessed using metrics like the Variable Importance in Projection (VIP) score.

In a hypothetical study comparing different food samples, MVA could reveal that higher concentrations of this compound, along with other VOCs, are characteristic of a particular sample type. This information is crucial for quality control, authenticity assessment, and understanding the biochemical basis of sensory attributes. nih.gov

Computational and Predictive Studies of Biological Potential

In Silico Assessment of Biological Activity

In silico assessment leverages computer simulations to predict the biological activity of chemical compounds. These methods are essential for prioritizing candidates for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR models can predict the activity of new or untested compounds like 6,10-Dimethylundecan-2-one (B3048196).

For aliphatic ketones, QSAR models would typically involve calculating a variety of molecular descriptors that characterize the structure of this compound. These descriptors can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment and partial charges.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

While a specific QSAR model for this compound has not been developed, studies on other ketones, such as alkylnaphthyl ketones, have successfully used descriptors like dipole moment and the length of alkyl substituents to model their behavior. nih.gov A hypothetical QSAR study for a series of aliphatic ketones might yield a regression equation that correlates these descriptors with a specific biological endpoint, such as antimicrobial activity or receptor binding affinity.

CompoundLogPDipole Moment (Debye)Molecular Weight (g/mol)Predicted Activity (IC50, µM)
This compound4.52.7198.34[Value]
2-Nonanone2.92.8142.24[Value]
2-Decanone3.42.8156.27[Value]
2-Dodecanone4.42.7184.32[Value]

This table presents hypothetical data for a QSAR study on aliphatic ketones. The "Predicted Activity" would be calculated based on a derived QSAR equation.

Prediction of Activity Spectra for Substances (PASS) is another in silico tool that predicts a wide range of biological activities for a given chemical structure. Unlike QSAR, which focuses on a single endpoint, PASS provides a broad spectrum of potential activities, including pharmacological effects, mechanisms of action, and specific toxicities.

The PASS algorithm is trained on a large database of known active compounds. For this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) or inactive (Pi). This can help to identify unexpected therapeutic potentials or potential hazards. For instance, a PASS prediction might suggest that this compound has potential as an antifungal agent, an enzyme inhibitor, or a substrate for certain metabolic enzymes.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antifungal0.6540.012
Enzyme Inhibitor0.5890.034
Cytochrome P450 Substrate0.5110.087
Membrane Permeability0.4760.102

This table illustrates a hypothetical output from a PASS analysis for this compound, showing the predicted probability of various biological activities.

Molecular Docking and Ligand-Target Interactions (e.g., Protease Inhibition)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a small molecule (ligand), such as this compound, and a protein target, typically an enzyme or a receptor. nih.gov This method is particularly valuable for understanding potential mechanisms of action, such as enzyme inhibition.

In the context of protease inhibition, molecular docking could be used to simulate the binding of this compound to the active site of a protease. The simulation would calculate a binding energy, which indicates the affinity of the ligand for the protein, and identify the specific amino acid residues involved in the interaction. For example, a docking study of a potential inhibitor with the main protease of SARS-CoV-2 (Mpro) would reveal key interactions with catalytic residues like Cysteine and Histidine. mdpi.com

While no specific docking studies have been published for this compound, studies on other small molecules have demonstrated the power of this technique. For example, docking studies of phytochemicals with SARS-CoV-2 Mpro have identified compounds with high binding affinities, predicting their potential as viral replication inhibitors. mdpi.com These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions.

LigandTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
This compound (Hypothetical)Protease X-6.5LEU45, ILE59, VAL104Hydrophobic
Compound A (Example)SARS-CoV-2 Mpro-7.2HIS41, CYS145, GLU166Hydrogen Bond, Hydrophobic
Compound B (Example)Trypsin-5.8SER195, HIS57, ASP102Hydrogen Bond

This table provides a hypothetical docking result for this compound and examples from literature to illustrate the type of data generated from molecular docking studies.

Mechanistic Insights from Computational Chemistry

Computational chemistry offers a suite of tools to delve deeper into the potential mechanisms by which a compound like this compound might exert its biological effects.

Computational methods can be used to predict the metabolic fate of a compound by identifying potential biochemical pathways. researchgate.net These tools use databases of known enzymatic reactions to construct plausible metabolic routes for a novel substrate. For this compound, this could involve predicting its breakdown through pathways such as fatty acid oxidation or its transformation into other bioactive molecules.

The metabolism of ketones in the body is well-understood and involves two main processes: ketogenesis (the synthesis of ketone bodies) and ketolysis (the breakdown of ketone bodies for energy). mdpi.comlibretexts.org While this compound is not a standard ketone body, its aliphatic ketone structure suggests it could potentially enter related metabolic pathways. Computational pathway prediction tools could help to identify the specific enzymes that might recognize and metabolize this compound, providing hypotheses for experimental validation. researchgate.net

Molecular docking and molecular dynamics simulations can provide detailed insights into the interactions between this compound and the active sites of specific enzymes.

HMG-CoA reductase: This enzyme is a key regulator of cholesterol synthesis and the target of statin drugs. nih.gov In silico studies of potential HMG-CoA reductase inhibitors often reveal interactions with key residues in the active site, such as LYS691, ASP690, and ARG590. researchgate.net A docking study of this compound with HMG-CoA reductase could predict whether it is likely to bind to the active site and potentially inhibit cholesterol synthesis.

Acyl-CoA:cholesterol acyltransferase (ACAT): ACAT is involved in the esterification of cholesterol. mdpi.com Computational screening of compound libraries has been used to identify potential ACAT inhibitors. Such studies would assess the binding affinity and interaction patterns of this compound within the ACAT active site to predict its inhibitory potential.

Lecithin-cholesterol acyltransferase (LCAT): LCAT plays a crucial role in the reverse cholesterol transport pathway. Computational studies on LCAT inhibitors would aim to identify compounds that can bind to its active site and modulate its activity, thereby influencing cholesterol metabolism.

Target EnzymePotential Interaction of this compound (Hypothetical)Key Active Site Residues (from literature)Potential Effect
HMG-CoA reductaseBinding to the active site via hydrophobic interactions.LYS691, ASP690, ARG590Inhibition of cholesterol synthesis
ACATCompetitive binding in the cholesterol-binding tunnel.TYR438, PHE441, HIS442Inhibition of cholesterol esterification
LCATInteraction with the catalytic triad.SER181, ASP345, HIS377Modulation of reverse cholesterol transport

This table summarizes the potential interactions of this compound with key enzymes involved in cholesterol metabolism, based on hypothetical docking studies and known active site residues from the literature.

Future Research Directions for 6,10 Dimethylundecan 2 One

Untapped Natural Sources and Bioprospecting

6,10-Dimethylundecan-2-one (B3048196) has been identified in a limited number of organisms, suggesting that its full distribution in nature is yet to be uncovered. Currently documented sources include the aquatic plant Ceratophyllum demersum and tea (Camellia sinensis) nih.govfoodb.ca. The structurally related unsaturated ketone, 6,10-dimethylundeca-5,9-dien-2-one (B7823196) (geranylacetone), has been found in plants such as Cecropia pachystachya and Centaurea armena nih.gov.

Bioprospecting, the exploration of natural sources for new compounds, presents a significant opportunity to identify novel occurrences of this compound and its analogs. Future research should focus on systematically screening a wider array of organisms and environments.

Potential areas for bioprospecting include:

Marine Environments: Oceans are a vast and largely unexplored reservoir of biodiversity. Marine invertebrates, algae, and microorganisms are known producers of a wide variety of terpenoids, and targeted screening of these organisms could reveal new sources of this compound.

Underexplored Terrestrial Flora: While found in tea, a comprehensive screening of other plant families, particularly those known for producing other isoprenoid compounds, could be fruitful.

Insects and Microorganisms: Given its role as a semiochemical in some insects, exploring other insect species and their associated microbiomes may lead to the discovery of new producers of this compound.

The following table summarizes the currently known natural sources of this compound and a related compound.

Compound NameKnown Natural Sources
This compound Ceratophyllum demersum, Camellia sinensis (Tea) nih.govfoodb.ca
6,10-Dimethylundeca-5,9-dien-2-one Cecropia pachystachya, Centaurea armena nih.gov

Advanced Stereoselective Synthetic Methodologies

The synthesis of this compound presents challenges in controlling the stereochemistry at its two chiral centers (C6 and C10). The development of advanced stereoselective synthetic methodologies is crucial for producing specific stereoisomers to allow for detailed biological and ecological studies. Current research in asymmetric synthesis offers several promising avenues.

Key research directions in stereoselective synthesis include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective synthesis of acyclic ketones is a primary goal. Methodologies such as nickel-catalyzed reductive acyl cross-coupling can generate α,α-disubstituted ketones with high enantioselectivity acs.org. Further research could adapt such methods for the specific structure of this compound.

Enzyme-Catalyzed Reactions: The use of enzymes, such as lipases, in dynamic kinetic resolution processes has proven effective for the synthesis of chiral alcohols, which can be precursors to chiral ketones mdpi.com. Exploring ketoreductases and other enzymes for the direct asymmetric reduction of a suitable precursor or the resolution of a racemic mixture of this compound is a promising area.

Substrate-Controlled and Auxiliary-Based Methods: While catalytic methods are often preferred, the use of chiral auxiliaries or substrates derived from the chiral pool remains a robust strategy for achieving high stereoselectivity in the synthesis of complex acyclic molecules.

The table below outlines some advanced synthetic concepts and their potential application to the synthesis of this compound.

Synthetic MethodologyDescriptionRelevance to this compound
Nickel-Catalyzed Reductive Acyl Cross-Coupling An enantioselective method that couples acid chlorides and racemic secondary benzyl chlorides to form acyclic α,α-disubstituted ketones acs.org.Could be adapted to construct the chiral centers of the target molecule.
Dynamic Kinetic Resolution (DKR) A combination of a rapid racemization of the starting material with a highly enantioselective reaction, often enzyme-catalyzed, to yield a single enantiomer of the product in high yield mdpi.com.Could be applied to a racemic precursor of this compound.
Catalytic Enantioselective Hydrogenation The use of chiral metal complexes to catalyze the hydrogenation of prochiral ketones or imines to produce chiral alcohols or amines with high enantiomeric excess taylorfrancis.com.A suitable unsaturated precursor could be hydrogenated to create the desired stereocenters.

Comprehensive Elucidation of Ecological Roles and Signaling Pathways

Preliminary evidence suggests that this compound functions as a semiochemical, a chemical substance that carries a message for the purpose of communication pressbooks.pub. The Pherobase has documented its role as a kairomone for the uzifly (Exorista sorbillans), an allomone, and a pheromone for the Eurasian lynx (Lynx lynx) pherobase.com. Kairomones are beneficial to the receiver but not the emitter, while pheromones facilitate intraspecific communication.

Future research should aim to comprehensively elucidate the ecological roles of this compound and the signaling pathways it may modulate.

Specific research questions to address include:

Behavioral Assays: Conducting detailed behavioral experiments with the uzifly and Eurasian lynx using synthetic stereoisomers of this compound will clarify which specific isomer is active and the precise behavioral responses elicited.

Identification in Other Species: Screening for the presence of this compound in other organisms that interact with the known emitters and receivers could reveal a broader ecological network. For instance, investigating the prey of the Eurasian lynx or other hosts of the uzifly.

Molecular Signaling Pathways: For its role as a pheromone, investigating the olfactory receptors and downstream neural signaling pathways in the Eurasian lynx that are activated by this compound would provide a mechanistic understanding of its action.

The known semiochemical functions of this compound are summarized in the table below.

OrganismRole of this compoundType of Semiochemical
Exorista sorbillans (Uzifly) Host recognitionKairomone pherobase.com
Lynx lynx (Eurasian lynx) Intraspecific communicationPheromone pherobase.com

Development of Novel Analytical Techniques

The detection and quantification of this compound, particularly at trace levels in complex biological and environmental matrices, require sensitive and selective analytical techniques. While gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing volatile compounds, there is room for the development of novel and improved techniques researchgate.netresearchgate.net.

Future directions in analytical method development include:

Advanced Chromatographic Methods: Two-dimensional gas chromatography (GCxGC) can provide enhanced resolution for separating the compound from complex matrix interferences researchgate.net. The development of specific GCxGC methods for isoprenoids would be highly beneficial.

Novel Sample Preparation Techniques: Techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can improve the extraction and concentration of volatile and semi-volatile compounds from various matrices, leading to lower detection limits arabjchem.org.

Biosensor Development: The creation of biosensors for the real-time detection of this compound could have applications in ecological monitoring and pest management. While much of the current development in ketone biosensors is focused on medical applications, such as detecting beta-hydroxybutyrate for ketosis, the principles could be adapted for environmental monitoring uco.esacs.orgnih.govgoogle.com.

The following table compares different analytical approaches for the analysis of this compound.

Analytical TechniquePrinciplePotential Advantages for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection nih.gov.Well-established, provides structural information for identification.
Two-Dimensional Gas Chromatography (GCxGC) Employs two columns with different separation mechanisms for enhanced resolving power researchgate.net.Improved separation from complex matrices, higher peak capacity.
Solid-Phase Microextraction (SPME) A solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample arabjchem.org.Simple, fast, and can be automated; reduces solvent consumption.
Biosensors Utilizes a biological recognition element (e.g., enzyme, antibody) coupled to a transducer to detect a specific analyte uco.esacs.org.Potential for real-time, in-field measurements and high specificity.

Application of AI and Machine Learning in Predictive Biological Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical and biological research. These computational approaches can be applied to this compound to predict its biological activities, potential ecological roles, and even to aid in the discovery of new natural sources.

Potential applications of AI and ML include:

Bioactivity Prediction: Machine learning models, trained on large datasets of compounds with known biological activities, can predict the potential therapeutic or toxicological properties of this compound nih.govresearchgate.net. This can help prioritize experimental testing.

Predicting Ecological Roles: By analyzing the chemical structures of known semiochemicals and their ecological functions, ML models could predict the likelihood of this compound being involved in other ecological interactions myscience.org.

Biosynthetic Gene Cluster Identification: AI can be used to scan genomic and transcriptomic data from various organisms to identify putative biosynthetic gene clusters responsible for producing secondary metabolites like this compound asm.orgnih.gov. This could accelerate the discovery of new natural sources and the elucidation of its biosynthetic pathway.

Terpene Synthase Characterization: Machine learning models are being developed to predict the function and substrate specificity of terpene synthases, the enzymes responsible for the vast diversity of terpenoid structures nih.govresearchgate.net. Such models could help identify the specific enzymes involved in the biosynthesis of this compound.

The table below lists some AI and ML approaches and their potential applications in the study of this compound.

AI/ML ApplicationDescriptionPotential Outcome for this compound
Quantitative Structure-Activity Relationship (QSAR) Models that correlate chemical structure with biological activity.Prediction of potential pharmacological or toxicological effects.
Natural Language Processing (NLP) of Scientific Literature Mining vast amounts of text data to identify relationships between compounds, genes, and organisms.Uncovering previously overlooked connections and formulating new research hypotheses.
Deep Learning on Genomic Data Using neural networks to identify patterns in DNA and RNA sequences.Identification of biosynthetic gene clusters for this compound asm.orgnih.gov.
Generative Models AI models that can design novel chemical structures with desired properties.Design of new analogs of this compound with potentially enhanced or new biological activities.

Q & A

Q. Advanced: How can reaction conditions be optimized to minimize byproducts like 5,9-undecadien-2-one isomers during synthesis?

Methodological Answer: Use Design of Experiments (DoE) to assess variables (temperature, catalyst concentration, solvent polarity). Monitor reaction progress via HPLC-UV with a C18 column (acetonitrile/water gradient) to separate isomers. Kinetic studies under varying pH and temperature can identify optimal conditions (e.g., 60°C, pH 9.5). Validate purity (>98%) via chiral GC or HPLC coupled with polarimetric detection to distinguish stereoisomers .

Basic: What spectral databases are reliable for cross-referencing this compound data?

Methodological Answer:
The NIST Chemistry WebBook provides validated spectral data (IR, MS, NMR) for this compound. Cross-check MS fragmentation patterns (e.g., m/z 196 [M]⁺, 181 [M-CH₃]⁺) and retention indices (e.g., Kovats Index ~1450 on DB-5 columns) against peer-reviewed literature. SDBS (Spectral Database for Organic Compounds) is also recommended for NMR reference .

Q. Advanced: How can discrepancies in reported NMR chemical shifts (e.g., C6/C10 methyl groups) be resolved?

Methodological Answer: Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or field strength (300 MHz vs. 600 MHz). Perform variable-temperature NMR to assess conformational flexibility. Compare shifts with DFT-calculated NMR spectra (e.g., using Gaussian software with B3LYP/6-31G* basis set) to validate assignments .

Basic: What are the primary challenges in quantifying this compound in environmental samples?

Methodological Answer:
Low volatility and matrix interference (e.g., humic acids in soil) complicate extraction. Use SPME (Solid-Phase Microextraction) with a PDMS/DVB fiber for headspace sampling. Quantify via GC-FID with internal standards (e.g., dodecane, m/z 170) to correct for recovery losses. Calibrate using matrix-matched standards to account for ionization suppression .

Q. Advanced: How can isotopic labeling (e.g., ¹³C or D) aid in tracking degradation pathways in environmental studies?

Methodological Answer: Synthesize ¹³C-labeled this compound at the ketone position. Use LC-HRMS (Orbitrap or Q-TOF) to trace degradation intermediates (e.g., hydroxylated or carboxylated metabolites) in soil microcosms. Pair with stable isotope probing (SIP) to identify microbial consortia responsible for biodegradation .

Basic: What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:
Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀ values with 95% confidence intervals. Validate normality via Shapiro-Wilk test and homogeneity of variance with Levene’s test before applying ANOVA .

Q. Advanced: How can transcriptomic data (e.g., RNA-seq) elucidate mechanistic toxicity in model organisms?

Methodological Answer: Expose Daphnia magna or zebrafish embryos to sublethal doses. Extract RNA, prepare libraries (Illumina TruSeq), and sequence. Use DESeq2 or edgeR for differential expression analysis. Pathway enrichment (KEGG/GO) identifies affected processes (e.g., oxidative stress, lipid metabolism). Validate via qRT-PCR for key genes (e.g., sod1, cyp1a) .

Basic: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:
Use QSAR (Quantitative Structure-Activity Relationship) models in software like EPI Suite to estimate logP (≈3.8), water solubility (≈1.2 mg/L), and biodegradability. Density Functional Theory (DFT) calculates dipole moments and HOMO-LUMO gaps to predict reactivity .

Q. Advanced: How can molecular dynamics simulations improve understanding of its interaction with biological membranes?

Methodological Answer: Build a lipid bilayer (e.g., POPC) in GROMACS. Embed the compound and run simulations (100 ns, NPT ensemble). Analyze diffusion coefficients, membrane penetration depth (via density profiles), and hydrogen bonding with phospholipids. Compare with experimental Langmuir monolayer data for validation .

Advanced: How do crystallographic studies resolve structural ambiguities (e.g., keto-enol tautomerism)?

Methodological Answer:
Grow single crystals via slow evaporation (solvent: hexane/ethyl acetate). Collect X-ray diffraction data (Cu-Kα radiation, 100 K). Refine structures with SHELXL. Electron density maps at 0.8 Å resolution confirm the keto form dominates (>99%) in solid state. Compare with solution-state NMR to assess tautomeric equilibrium .

Advanced: How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy in metabolomic studies?

Methodological Answer:
Spike samples with ¹³C-labeled internal standard. Use LC-MS/MS in MRM mode (transition m/z 196 → 181 for analyte; 197 → 182 for standard). Apply linear regression with weighting (1/x²) to account for heteroscedasticity. Achieve precision (RSD <5%) and accuracy (90–110%) across three orders of magnitude .

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Reactant of Route 1
Reactant of Route 1
6,10-Dimethylundecan-2-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.